ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
Description
Evolution of Oxazole (B20620) Chemistry in Modern Organic Synthesis
The synthesis of the oxazole ring has evolved significantly since its early discoveries. Classic methods, such as the Robinson-Gabriel synthesis (the dehydration of 2-acylaminoketones) and the Fischer oxazole synthesis (the cyclization of cyanohydrins and aldehydes), laid the foundational pathways to this heterocyclic core. While effective, these methods often required harsh conditions.
Modern organic synthesis has introduced a host of milder and more efficient methodologies. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), has become a widely adopted strategy for constructing the oxazole ring from aldehydes. ekb.egarkat-usa.org The last few decades have witnessed a surge in the application of transition-metal catalysis to oxazole synthesis. Copper, palladium, and silver-catalyzed reactions have enabled the construction of highly substituted oxazoles with greater efficiency and functional group tolerance. biointerfaceresearch.com Furthermore, innovative approaches such as microwave-assisted synthesis and the use of ionic liquids are being explored to align with the principles of green chemistry, offering reduced reaction times and improved yields. nih.gov This continuous development of synthetic methods provides chemists with a robust toolkit to access a diverse range of complex oxazole derivatives.
Strategic Importance of Functionalized Heterocycles in Retrosynthetic Analysis
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. Functionalized heterocycles are of paramount importance in this process. The type, position, and reactivity of functional groups on a heterocyclic ring dictate the strategic disconnections that can be made.
A well-placed functional group, such as a halogen or an ester, can serve as a "handle" for introducing further complexity or for key bond-forming reactions. For instance, a halogen atom on an aromatic heterocycle is a precursor for numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. Similarly, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted into an amide, or it can be reduced to an alcohol, opening up a different set of chemical transformations. The strategic placement of multiple, orthogonally reactive functional groups on a single heterocyclic scaffold creates a versatile building block that can be elaborated in a controlled, stepwise manner to construct highly complex molecular targets.
Scope and Rationale for Research on Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
The specific compound, this compound, represents a prime example of a strategically functionalized heterocyclic building block. The rationale for its synthesis and use is rooted in its inherent bifunctionality, which offers significant synthetic versatility.
Key Structural Features and Their Synthetic Implications:
| Feature | Position | Synthetic Utility |
| Chloromethyl Group | C2 | A reactive electrophilic site for nucleophilic substitution (SN2) reactions. Allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides) to build molecular diversity. |
| Ethyl Carboxylate Group | C4 | A modifiable functional group. Can be hydrolyzed to a carboxylic acid for amide coupling, reduced to a primary alcohol, or undergo transesterification. |
| Oxazole Core | - | A stable aromatic scaffold that provides a rigid framework and possesses inherent biological relevance. |
The strategic value of this compound is underscored by research on analogous structures. For example, ethyl 2-chlorooxazole-4-carboxylate has been demonstrated to be a versatile intermediate for synthesizing a variety of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.gov
The chloromethyl group in This compound offers a different, yet equally powerful, mode of reactivity. It is an excellent electrophile, primed for reaction with a wide array of nucleophiles. This allows for the direct and efficient introduction of diverse side chains at the C2 position, a common strategy in drug discovery for exploring structure-activity relationships (SAR). The ester at the C4 position provides a secondary site for modification. This orthogonal reactivity allows chemists to perform sequential chemical transformations, first modifying the chloromethyl group and then altering the ester, or vice versa.
Therefore, the scope of research on this compound is focused on its application as a bifunctional building block for the efficient construction of complex, polysubstituted oxazoles. Its utility lies in its ability to serve as a versatile scaffold for combinatorial chemistry and the targeted synthesis of novel compounds for evaluation in medicinal chemistry and materials science. The presence of two distinct and reactive functional handles on a stable and biologically relevant heterocyclic core makes this compound a molecule of significant interest in modern synthetic chemistry.
Properties
CAS No. |
68683-09-0 |
|---|---|
Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Chloromethyl 1,3 Oxazole 4 Carboxylate
Classical Approaches to 1,3-Oxazole Core Formation with Relevance to Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Precursors
The foundational methods for synthesizing the 1,3-oxazole ring have been established for over a century and continue to be relevant. These classical syntheses typically involve the cyclization of acyclic precursors that contain the necessary carbon, nitrogen, and oxygen atoms in a suitable arrangement.
Condensation Reactions and Cyclodehydration Pathways
Condensation and subsequent cyclodehydration reactions are central to traditional oxazole (B20620) synthesis. The most notable of these is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. pharmaguideline.comwikipedia.org In the context of this compound, this would necessitate a precursor such as ethyl 2-(2-chloroacetamido)-3-oxobutanoate. The intramolecular reaction, typically promoted by strong dehydrating agents, forms the oxazole ring. pharmaguideline.com
Another classical route is the Fischer oxazole synthesis, which utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.comderpharmachemica.com While adaptable, this method is less direct for the target compound's specific substitution pattern. The van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) and an aldehyde, is another powerful method for forming the oxazole core, particularly for 5-substituted oxazoles. derpharmachemica.comnih.gov
Commonly used cyclodehydrating agents in these classical pathways are summarized in the table below. The choice of agent can significantly impact reaction yield and conditions. pharmaguideline.comijpsonline.com
Table 1: Common Dehydrating Agents in Classical Oxazole Synthesis
| Dehydrating Agent | Chemical Formula | Typical Application |
|---|---|---|
| Sulfuric Acid | H₂SO₄ | Robinson-Gabriel Synthesis |
| Phosphorus Pentachloride | PCl₅ | General Cyclodehydration |
| Phosphorus Oxychloride | POCl₃ | General Cyclodehydration |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Robinson-Gabriel, often improving yields |
Strategic Incorporation of Chloromethyl and Carboxylate Moieties
The synthesis of this compound requires precise control over the introduction of its key functional groups. The ethyl carboxylate group at the C4 position is often incorporated from the start, using starting materials like ethyl acetoacetate or ethyl isocyanoacetate. clockss.orgresearchgate.net
The C2-chloromethyl group can be introduced by using a chloroacetylating agent. For instance, in a Robinson-Gabriel type synthesis, the precursor would be an α-amino-β-ketoester acylated with chloroacetyl chloride. Alternatively, a common strategy involves the cyclization of a precursor that already contains the chloroacetyl moiety. nih.gov For example, the reaction of an appropriate α-hydroxy amino ketone with chloroacetic anhydride could be envisioned. The 2-(halomethyl) functionality serves as a reactive handle for further synthetic transformations through substitution reactions. nih.gov
Contemporary and Catalytic Synthetic Strategies
Modern organic synthesis has introduced more efficient, selective, and environmentally benign methods for constructing heterocyclic rings like oxazoles. These often rely on metal catalysis and adhere to the principles of green chemistry.
Transition-Metal Catalyzed Routes to Functionalized Oxazoles
Transition metals, particularly palladium, copper, gold, and nickel, have emerged as powerful catalysts for oxazole synthesis. researchgate.netcore.ac.uk These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches. researchgate.net For instance, palladium-catalyzed coupling reactions are instrumental in functionalizing pre-existing oxazole rings. Ethyl 2-chlorooxazole-4-carboxylate itself is a versatile intermediate that can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) at the C2 or other halogenated positions to build molecular complexity. nih.gov
Copper-catalyzed methods are also prevalent, often used for the direct synthesis of the oxazole ring from α-diazoketones and amides or for intramolecular C-O bond formation. ijpsonline.comtandfonline.comresearchgate.net Gold and other metals can catalyze the cycloisomerization of propargylic amides to form oxazoles. researchgate.net
Table 2: Selected Transition-Metal Catalysts in Oxazole Synthesis
| Catalyst Type | Example Reaction | Advantages |
|---|---|---|
| Palladium (Pd) | Suzuki, Heck, Sonogashira coupling on halo-oxazoles. nih.gov | High versatility, broad substrate scope. |
| Copper (Cu) | Oxidative cyclization, Ullmann-type C-O coupling. researchgate.netkthmcollege.ac.in | Cost-effective, promotes key bond formations. |
| Gold (Au) | Cycloisomerization of propargylic amides. researchgate.net | Mild conditions, high efficiency for specific substrates. |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to reduce the environmental impact of chemical processes. ijpsonline.com In oxazole synthesis, this is achieved through several approaches:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often increase yields compared to conventional heating. ijpsonline.comijpsonline.com
Ultrasound-Promoted Reactions: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. ijpsonline.com
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep-eutectic solvents minimizes waste and toxicity. ijpsonline.comkthmcollege.ac.in
Catalytic Reactions: Using catalysts, especially those that are recyclable, reduces the need for stoichiometric reagents, thereby minimizing waste (high atom economy). rsc.org
Electrochemical Synthesis: Electrochemical methods can drive reactions without the need for chemical oxidants or reductants, offering a sustainable alternative. rsc.orgrsc.org
A green synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives has been reported using both traditional and microwave irradiation methods, highlighting the move towards more environmentally friendly protocols in the synthesis of complex oxazole derivatives. cbccollege.in
Optimization of Reaction Parameters and Process Efficiency
Achieving a high yield and purity of this compound requires careful optimization of various reaction parameters. The efficiency of a synthetic route can be profoundly influenced by factors such as the choice of solvent, base, catalyst, reaction temperature, and time. nih.gov
For example, in a study on the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids, the choice of base and solvent was critical. nih.gov While some bases gave no product, DMAP (4-dimethylaminopyridine) provided a 70% yield, which was further improved to 96% by increasing the temperature and the amount of base. nih.gov Similarly, screening various solvents showed that dichloromethane (CH₂) was superior to others like DMSO, THF, or acetonitrile (B52724) for that specific transformation. nih.gov
Systematic optimization studies, often employing Design of Experiments (DoE) methodologies, are crucial for developing scalable and economically viable synthetic processes. Key parameters that are typically optimized are listed below.
Table 3: Key Parameters for Optimization in Oxazole Synthesis
| Parameter | Significance | Example Effect |
|---|---|---|
| Solvent | Affects solubility, reactivity, and reaction pathway. | Acetonitrile found to be optimal in a substitution reaction due to its aprotic polarity. nih.gov |
| Catalyst/Ligand | Determines reaction feasibility, rate, and selectivity. | In a Cu-catalyzed C-O coupling, L-proline as a ligand significantly improved yield. researchgate.net |
| Base | Can act as a catalyst, proton scavenger, or nucleophile. | Changing from K₂CO₃ to Cs₂CO₃ can alter reaction outcomes. |
| Temperature | Influences reaction rate and selectivity; higher temperatures can lead to side products. | Increasing temperature from room temp to 40°C increased yield from 70% to 96%. nih.gov |
| Reaction Time | Essential for ensuring complete conversion without product degradation. | Optimal time determined by TLC monitoring to be 8-12 hours in one study. nih.gov |
| Reagent Stoichiometry | Affects conversion, selectivity, and cost. | Using 1.2-1.5 equivalents of key reagents is common to drive reactions to completion. nih.gov |
By fine-tuning these parameters, chemists can maximize the efficiency of the synthesis of this compound, making the process more suitable for large-scale production.
Reactivity and Chemical Transformations of Ethyl 2 Chloromethyl 1,3 Oxazole 4 Carboxylate
Reactions at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) at the C2 position is the most reactive site for many transformations due to the lability of the carbon-chlorine bond. This group behaves similarly to a benzylic halide, where the chlorine atom is a good leaving group, facilitating reactions with a wide array of nucleophiles.
The primary mode of reaction at the chloromethyl group is nucleophilic substitution. Given that the chlorine atom is attached to a primary carbon, these reactions predominantly proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. The S_N2 pathway involves a backside attack by the nucleophile, leading to an inversion of configuration (though this is not stereochemically relevant for the -CH₂Cl group) in a single, concerted step. This pathway is favored for primary halides due to minimal steric hindrance.
An alternative, though less likely, pathway is the unimolecular nucleophilic substitution (S_N1) reaction, which would involve the formation of a carbocation intermediate. For a primary halide like ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, the formation of a primary carbocation is energetically unfavorable. However, potential resonance stabilization from the adjacent oxazole (B20620) ring could slightly lower this energy barrier, but the S_N2 mechanism remains the dominant pathway under typical nucleophilic substitution conditions.
A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse set of substituted oxazoles. Studies on analogous 2-(halomethyl)oxazoles demonstrate effective reactions with nitrogen, oxygen, and sulfur nucleophiles.
Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 2-(Alkylaminomethyl)oxazole |
| Alkoxide | R-O⁻Na⁺ | 2-(Alkoxymethyl)oxazole |
| Phenoxide | Ar-O⁻Na⁺ | 2-(Phenoxymethyl)oxazole |
| Thiolate | Ar-S⁻Na⁺ | 2-(Arylthiomethyl)oxazole |
| Thiocyanate | KSCN | 2-(Thiocyanatomethyl)oxazole |
| Malonate | CH₂(COOEt)₂ | 2-(Malonylmethyl)oxazole |
While the S_N2 pathway is dominant, the generation of a reactive intermediate can be considered under specific conditions that might favor an S_N1 mechanism. The key intermediate in an S_N1 reaction would be the 2-(oxazolyl)methyl carbocation. Although primary carbocations are inherently unstable, this specific cation could derive some stability from the delocalization of the positive charge into the aromatic oxazole ring system. However, this pathway is generally disfavored and would require conditions that promote the departure of the leaving group prior to nucleophilic attack, such as the use of a polar, protic solvent and a non-basic, weak nucleophile. In practice, reactions are typically conducted under conditions that favor the more efficient S_N2 mechanism.
The activation of the C-Cl bond is the cornerstone of this compound's utility in synthesizing more complex molecules. Each successful nucleophilic displacement reaction results in a new oxazole derivative with extended functionality at the C2-methyl position. For instance, reaction with various amines yields secondary amines, while reaction with alkoxides or phenoxides produces ethers. Sulfur nucleophiles readily form thioethers. These transformations are crucial for building larger molecular scaffolds, modifying biological activity, or attaching the oxazole core to other molecular systems.
Transformations Involving the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is modest compared to benzene, leading to a distinct reactivity profile. It contains both a pyridine-like nitrogen atom and a furan-like oxygen atom, influencing its behavior in various reactions.
The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. pharmaguideline.com When such reactions do occur, substitution typically happens at the more electron-rich C5 position, followed by the C4 position. pharmaguideline.comchempedia.info In the case of this compound, the presence of the electron-withdrawing ethyl carboxylate group at the C4 position further deactivates the ring, making electrophilic substitution even more challenging.
Nucleophilic aromatic substitution on the oxazole ring is also uncommon unless a good leaving group is present on the ring itself. wikipedia.org Nucleophilic attack is most likely at the electron-deficient C2 position. pharmaguideline.com However, in many cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com For the title compound, the most susceptible site for nucleophilic attack on the ring is C2, but this is less favorable than the S_N2 reaction at the adjacent chloromethyl group. Functionalization of the ring is more commonly achieved through methods like palladium-catalyzed coupling reactions if a halogen is present on the ring, as demonstrated with related 2-chlorooxazoles. nih.gov
Oxazoles can participate as the diene component in Diels-Alder reactions. pharmaguideline.comwikipedia.org This [4+2] cycloaddition typically occurs with a dienophile across the C2 and C5 positions of the oxazole ring. The initial adduct can then undergo a retro-Diels-Alder reaction, often with the loss of a small molecule, to yield a new heterocyclic system, such as a pyridine or furan. wikipedia.orgtandfonline.com
The reactivity of the oxazole as a diene is enhanced by electron-donating substituents on the ring. pharmaguideline.com Conversely, electron-withdrawing groups, such as the ethyl carboxylate group at the C4 position of the title compound, decrease the Highest Occupied Molecular Orbital (HOMO) energy of the diene system, making it less reactive in normal electron-demand Diels-Alder reactions. The reaction can be facilitated by the addition of a Lewis acid or Brønsted acid, which coordinates to the oxazole nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the diene and making it more reactive toward dienophiles. nih.govscilit.com
Ring-Opening and Rearrangement Pathways of the Oxazole Heterocycle
The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions. The stability of the oxazole moiety in this compound can be compromised by factors such as strong nucleophiles, acids, bases, or thermal and photochemical stimuli.
One potential pathway for ring-opening involves the deprotonation at the C5 position, which is acidic, followed by ring cleavage to form an acyclic intermediate. However, the presence of the electron-withdrawing ethyl carboxylate group at C4 would likely influence the regioselectivity of such a reaction.
A notable rearrangement reaction of oxazoles is the Cornforth rearrangement, which typically occurs in 4-acyloxazoles. wikipedia.org This thermal rearrangement involves the exchange of the acyl group at the 4-position with the substituent at the 5-position through a nitrile ylide intermediate. wikipedia.org While this compound does not possess an acyl group directly at the 4-position, the possibility of analogous skeletal rearrangements under certain conditions cannot be entirely ruled out. A recent study has demonstrated a novel skeletal rearrangement of an oxazole into an azepine and a pyrrole through a dynamic 8π electrocyclization process, highlighting the potential for unconventional reaction sequences in oxazole chemistry. nih.gov
Furthermore, 2-(halomethyl)oxazoles are known to be potentially unstable intermediates that can undergo decomposition, which may involve the oxazole ring. nih.govbeilstein-journals.org The nature of the substituents on the oxazole ring plays a crucial role in determining its stability and susceptibility to ring-opening or rearrangement.
Reactivity of the Ethyl Carboxylate Functionality
The ethyl carboxylate group at the 4-position of the oxazole ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.
Ester Hydrolysis and Transesterification Reactions
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation. Studies on related heterocyclic systems, such as benzoxazoles, have provided insights into the kinetics and mechanisms of hydrolysis. rsc.org Under acidic conditions, the hydrolysis of benzoxazoles is acid-catalyzed at low acidity but can be retarded at higher acidities due to a change in the rate-determining step from nucleophilic attack to ring fission. rsc.org While this applies to the benzoxazole core, the principles of acid-catalyzed ester hydrolysis are well-established and would be applicable to the ethyl carboxylate group of the target molecule.
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important transformation. This reaction can be catalyzed by acids, bases, or various organometallic compounds. organic-chemistry.org For this compound, transesterification with different alcohols would provide access to a range of corresponding esters with varied properties. The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid side reactions involving the other functional groups. organic-chemistry.org
Table 1: Potential Hydrolysis and Transesterification Reactions
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | aq. HCl or aq. NaOH, heat | 2-(Chloromethyl)-1,3-oxazole-4-carboxylic acid |
Reductive Transformations of the Ester Group
The ethyl carboxylate group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. youtube.comyoutube.comambeed.com This would convert the ethyl ester of the target molecule to 2-(chloromethyl)-1,3-oxazol-4-yl)methanol.
For the partial reduction of the ester to an aldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, which is typically carried out at low temperatures to prevent over-reduction to the alcohol. masterorganicchemistry.com This would yield 2-(chloromethyl)-1,3-oxazole-4-carbaldehyde.
Table 2: Reductive Transformations of the Ester Group
| Product | Reducing Agent | Typical Conditions |
|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by acidic workup |
Multi-Component Reactions Featuring this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov The diverse functionalities of this compound make it a potentially valuable substrate in MCRs for the synthesis of complex heterocyclic systems.
While specific examples of MCRs directly employing this compound are not extensively reported, its reactive sites suggest its potential participation in various MCRs. For instance, the active chloromethyl group can react with nucleophiles, and the oxazole ring itself could potentially act as a diene in Diels-Alder reactions, a known reactivity pattern for oxazoles. clockss.org The ester group could also be involved in MCRs, for example, by first being converted to an amide which then participates in a subsequent cyclization reaction. The development of novel MCRs involving this oxazole derivative could provide efficient routes to new chemical entities with potential biological activity.
Mechanistic Investigations and Kinetic Studies of Key Reactions
Detailed mechanistic and kinetic studies on the reactions of this compound are limited. However, the mechanisms of the individual transformations of its functional groups are generally well-understood from studies on analogous systems.
The nucleophilic substitution at the chloromethyl group is expected to proceed via an Sₙ2 mechanism, typical for primary alkyl halides. The rate of this reaction would be influenced by the nature of the nucleophile, the solvent, and the temperature.
The hydrolysis of the ethyl ester is likely to follow the well-established acid-catalyzed (AAC2) or base-catalyzed (BAC2) mechanisms for ester hydrolysis. Kinetic studies on the hydrolysis of related benzoxazoles have shown complex pH-rate profiles, indicating changes in the rate-determining step with varying acidity. rsc.org
The reduction of the ester with hydride reagents like LiAlH₄ and DIBAL-H involves the nucleophilic attack of a hydride ion on the carbonyl carbon. The mechanism for LiAlH₄ reduction of esters proceeds through an aldehyde intermediate which is further reduced to the primary alcohol.
Mechanistic studies of nucleophilic aromatic substitution (SₙAr) reactions have shown that they can proceed through either a stepwise or a concerted mechanism, and in some cases, a borderline mechanism. nih.govnih.gov While the oxazole ring is not typically considered an electron-deficient arene for SₙAr, these studies provide a framework for understanding potential nucleophilic attack on the heterocyclic ring under forcing conditions.
Further kinetic and mechanistic investigations on the specific reactions of this compound would be valuable for optimizing reaction conditions and expanding its synthetic utility.
Application of Ethyl 2 Chloromethyl 1,3 Oxazole 4 Carboxylate As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Scaffolds and Natural Product Analogs
The oxazole (B20620) ring is a common structural feature in numerous natural products. cbccollege.innih.gov The reactivity of the chloromethyl group in ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate makes it an excellent electrophile for substitution reactions with various nucleophiles. This reactivity is pivotal for elaborating the core structure into more complex heterocyclic systems and for synthesizing analogs of natural products.
The chloromethyl handle can be used to introduce diverse side chains or to facilitate cyclization reactions to form fused ring systems. For instance, substitution at a reactive site on the oxazole ring is a key strategy in building complex structures such as oxazolo[4,5‐c]‐quinolinone analogs. korea.ac.kr This approach allows for the systematic construction of polycyclic frameworks that are often difficult to synthesize by other means. The versatility of the oxazole scaffold is further demonstrated in the synthesis of pyrrole-oxazole hybrids, where the oxazole ring is constructed onto another heterocyclic core. biointerfaceresearch.com These methodologies highlight the potential of functionalized oxazoles, like the chloromethyl derivative, in generating molecules with significant structural complexity, which is a crucial aspect of natural product synthesis and medicinal chemistry.
Precursor in Polymer Chemistry and Materials Science
The unique electronic properties and rigid structure of the oxazole ring make it an attractive component for advanced polymers and materials. researchgate.net this compound can serve as a monomer or a precursor to monomers for polymerization reactions. The chloromethyl group can be transformed into other functional groups suitable for polymerization, or it can be used to graft the oxazole moiety onto existing polymer backbones.
Research has shown that oxazole-containing ligands can be used to create transition metal catalysts, such as vanadium-based systems, for olefin polymerization, including the copolymerization of ethylene (B1197577) and norbornene. mdpi.com The specific structure of the ligand influences the catalyst's activity and the properties of the resulting polymer. mdpi.com The chloromethyl group on the title compound provides a convenient attachment point for synthesizing such specialized ligands. Furthermore, heterocyclic compounds like oxadiazoles, which are structurally related to oxazoles, are utilized in the development of photosensitive and electroluminescent materials due to their thermal stability and fluorescence properties. researchgate.net By incorporating the this compound unit into a polymer chain, it is possible to develop new materials with tailored optical and electronic properties for applications in devices like organic light-emitting diodes (OLEDs).
Design and Synthesis of Libraries of Novel Chemical Entities
In modern drug discovery, the ability to rapidly generate large collections, or libraries, of structurally diverse compounds is essential for identifying new therapeutic agents. Oxazole derivatives are recognized as valuable scaffolds in combinatorial chemistry for this purpose. cbccollege.in this compound is an ideal starting material for creating such chemical libraries.
The reactive chloromethyl group can undergo nucleophilic substitution with a wide range of reactants, such as amines, thiols, alcohols, and carbanions. By employing a diverse set of these nucleophiles in parallel reactions, a library of novel oxazole derivatives can be synthesized efficiently. Each member of the library retains the core oxazole-4-carboxylate structure but features a unique substituent at the 2-methyl position. This strategy allows for the systematic exploration of the chemical space around the oxazole scaffold, which is crucial for structure-activity relationship (SAR) studies. Palladium-catalyzed coupling reactions are also a powerful tool for creating variously substituted oxazoles from functionalized precursors, further expanding the diversity of accessible compounds. korea.ac.krnih.gov
The table below illustrates how this compound can be reacted with different nucleophiles to produce a library of diverse chemical compounds.
| Nucleophile (Nu-H) | Reagent Name | Resulting Structure at C2-methyl position | Product Class |
| R-NH₂ | Primary Amine | -CH₂-NH-R | Secondary Amine |
| R-SH | Thiol | -CH₂-S-R | Thioether |
| R-OH | Alcohol/Phenol | -CH₂-O-R | Ether |
| N₃⁻ | Azide | -CH₂-N₃ | Alkyl Azide |
| CN⁻ | Cyanide | -CH₂-CN | Nitrile |
Development of Novel Reagents and Catalysts
Beyond its role as a scaffold, the oxazole moiety can function as a key component in the design of specialized chemical reagents and catalysts. The ability to covalently attach the oxazole ring to other molecular frameworks is essential for this purpose, and this compound provides a direct route to achieve this.
The oxazole ring can act as a ligand for transition metals, and complexes involving oxazole-based ligands have been shown to be active catalysts in polymerization reactions. mdpi.com The chloromethyl group allows for the incorporation of the oxazole unit into more complex bidentate or tridentate ligand systems, which can fine-tune the catalytic activity and selectivity of the metal center. mdpi.com For example, the compound could be attached to a solid support to create a heterogeneous catalyst that is easily recoverable from the reaction mixture. Alternatively, it could be linked to a chiral auxiliary to develop novel asymmetric catalysts for enantioselective synthesis. This adaptability makes this compound a valuable tool for chemists working on the development of next-generation catalytic systems.
Advanced Characterization and Mechanistic Elucidation Techniques
In-situ Spectroscopic Methodologies for Reaction Monitoring (e.g., IR, NMR)
In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic insights without the need for isolating intermediates.
For the synthesis or subsequent transformation of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, in-situ Fourier Transform Infrared (FTIR) spectroscopy would be employed to track the disappearance of reactants and the appearance of products. For instance, during a cyclization reaction to form the oxazole (B20620) ring, one could monitor the disappearance of characteristic vibrational bands from starting materials, such as a nitrile or amide, and the emergence of bands associated with the C=N and C-O-C stretching of the oxazole ring.
Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of changes in the chemical environment of specific nuclei (¹H, ¹³C) as a reaction proceeds. This can provide quantitative data on the concentration of reactants, intermediates, and products over time, enabling the determination of reaction kinetics and the detection of transient species that might not be observable by conventional offline analysis.
Table 1: Illustrative In-situ IR Monitoring Data for a Hypothetical Reaction
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|
| Reactant Carbonyl (C=O) | ~1720 | Decreasing Intensity |
| Oxazole Ring C=N Stretch | ~1650 | Increasing Intensity |
| Ester Carbonyl (C=O) | ~1735 | Stable or Increasing Intensity |
High-Resolution Mass Spectrometry for Reaction Intermediate and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise identification of chemical compounds by providing an extremely accurate mass-to-charge ratio (m/z). This technique is crucial for confirming the elemental composition of the final product, this compound, and for identifying any intermediates or byproducts formed during its synthesis.
By providing a mass measurement with high precision (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula. For the target compound, with a molecular formula of C₇H₈ClNO₃, the expected exact mass would be calculated and compared against the experimental value to confirm its identity. This is particularly valuable for distinguishing between isomers or compounds with very similar nominal masses. In mechanistic studies, HRMS can be coupled with techniques like Liquid Chromatography (LC-MS) to separate and identify minor components from a reaction mixture, offering clues to the reaction pathway.
X-ray Crystallography for Definitive Structural Assignment and Conformational Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. Should this compound be successfully crystallized, this technique would provide unequivocal proof of its atomic connectivity and stereochemistry.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This information confirms the planarity of the oxazole ring and reveals the spatial arrangement of the chloromethyl and ethyl carboxylate substituents relative to the ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, would be elucidated, providing insight into the solid-state properties of the compound. While specific crystallographic data for the title compound is not found in the reviewed literature, related oxazole structures have been extensively characterized using this method.
Table 2: Hypothetical X-ray Crystallographic Data Parameters
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₇H₈ClNO₃ |
| Crystal System | N/A (Not Published) |
| Space Group | N/A (Not Published) |
| a, b, c (Å) | N/A (Not Published) |
| α, β, γ (°) | N/A (Not Published) |
| Volume (ų) | N/A (Not Published) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Advanced NMR techniques are essential for the complete structural and conformational characterization of molecules in solution. Beyond simple one-dimensional ¹H and ¹³C NMR, two-dimensional (2D) experiments provide detailed information about the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks, for example, confirming the connectivity within the ethyl group of the ester.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom in the ¹³C spectrum based on the chemical shift of its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It would be used to study the preferred conformation of the substituents relative to the oxazole ring in solution.
Table 3: Predicted ¹H NMR Chemical Shift Assignments (Illustrative)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Oxazole H-5 | ~8.2 | Singlet (s) | - |
| -CH₂Cl | ~4.8 | Singlet (s) | - |
| -OCH₂CH₃ | ~4.4 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 |
Computational Chemistry and Theoretical Studies on Ethyl 2 Chloromethyl 1,3 Oxazole 4 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate. irjweb.comirjweb.comresearchgate.net Methods such as B3LYP with a suitable basis set (e.g., 6-311G++) are commonly used for such analyses. irjweb.comirjweb.com
The optimized geometry of the molecule would reveal key bond lengths and angles. The oxazole (B20620) ring is expected to be planar, with bond lengths indicative of its aromatic character. researchgate.net The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) maps would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this molecule, negative potential (red/yellow) is expected around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms and the chloromethyl group, suggesting sites for nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound This data is illustrative and based on typical values for similar oxazole derivatives calculated using DFT.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests high kinetic stability. irjweb.com |
| Dipole Moment | ~3.5 D | A significant dipole moment indicates a polar molecule. |
Modeling of Reaction Pathways and Transition State Geometries
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the determination of reaction pathways and the characterization of transition state geometries. For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group, a common transformation for this class of compounds.
Theoretical calculations can map the potential energy surface for such a reaction. This involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Its geometry reveals the arrangement of atoms at the point of maximum energy. For a typical SN2 reaction involving the chloromethyl group, the transition state would feature a pentacoordinate carbon atom, with the incoming nucleophile and the leaving chloride ion positioned on opposite sides. ucsb.edumdpi.com
The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is crucial for predicting the reaction rate. A lower activation energy corresponds to a faster reaction.
Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction This data is illustrative and represents a plausible outcome for a DFT-calculated reaction pathway.
| Reaction Step | Activation Energy (kcal/mol) | Description |
| Nucleophilic Attack | 15 - 25 | The energy barrier for the formation of the transition state. |
| Chloride Ion Departure | < 5 | The subsequent, typically lower energy, step to form the product. |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry offers various descriptors to predict the reactivity and selectivity of a molecule. For this compound, these methods can identify the most likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a primary tool in this regard. The distribution of the HOMO indicates the most probable sites for electrophilic attack, as these are the regions where the most loosely held electrons reside. Conversely, the distribution of the LUMO points to the most likely sites for nucleophilic attack, as these are the regions most capable of accepting electrons. irjweb.com For this molecule, the HOMO is expected to be localized primarily on the oxazole ring, while the LUMO is likely to have significant contributions from the chloromethyl and carboxylate groups.
Fukui functions and dual descriptor analysis provide a more quantitative measure of local reactivity. komorowski.edu.pl These descriptors help in pinpointing the specific atoms most susceptible to attack. For instance, the C2 position of the oxazole ring is often susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the C5 position. komorowski.edu.plwikipedia.org The chloromethyl group is an inherent electrophilic site.
Table 3: Predicted Local Reactivity Descriptors This data is illustrative and based on conceptual DFT principles for similar heterocyclic systems.
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Predicted Reactivity |
| C2 (oxazole) | High | Low | Prone to nucleophilic attack. komorowski.edu.pl |
| C5 (oxazole) | Low | High | Prone to electrophilic attack. komorowski.edu.pl |
| C (chloromethyl) | High | Low | Primary site for nucleophilic substitution. |
| O (carbonyl) | Low | High | Potential site for electrophilic interaction. |
Conformation Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it packs in a solid state. Conformational analysis can be performed by rotating the single bonds, particularly those of the ethyl ester and chloromethyl groups, to identify the most stable conformers. The relative energies of different conformers can be calculated to determine their populations at a given temperature. researchgate.netnih.gov
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.goviucr.orgresearchgate.net This analysis generates a surface around the molecule, colored according to the types and closeness of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions.
Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This data is illustrative and based on published analyses of other substituted oxazoles. researchgate.netnih.gov
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | 30 - 40% | Van der Waals interactions between hydrogen atoms. |
| O···H / H···O | 15 - 25% | Hydrogen bonding involving ester and oxazole oxygen atoms. |
| Cl···H / H···Cl | 10 - 20% | Interactions involving the chlorine atom. |
| C···H / H···C | 10 - 15% | van der Waals interactions involving carbon atoms. |
| N···H / H···N | 5 - 10% | Hydrogen bonding involving the oxazole nitrogen atom. |
| C···C | < 5% | π-π stacking interactions between oxazole rings. |
Future Research Directions and Unexplored Avenues for Ethyl 2 Chloromethyl 1,3 Oxazole 4 Carboxylate Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and functionalization of heterocyclic compounds have been significantly advanced by the adoption of flow chemistry and automated platforms. durham.ac.ukacs.org These technologies offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the ability to rapidly generate libraries of compounds. durham.ac.ukacs.org For ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, these approaches represent a significant, yet unexplored, opportunity.
The chloromethyl group is a key handle for nucleophilic substitution reactions. nih.gov Integrating these reactions into a flow system could allow for rapid, scalable, and safe derivatization. An automated platform could systematically react the parent compound with a diverse set of nucleophiles (e.g., amines, thiols, alkoxides) to generate a large library of 2-substituted oxazoles. Such a system would enable high-throughput screening for biological activity or material properties.
A multipurpose mesofluidic flow reactor, as described for the synthesis of other 4,5-disubstituted oxazoles, could be adapted for this purpose. durham.ac.ukacs.org By pumping a solution of this compound and a nucleophile through a heated reaction coil, followed by in-line purification with scavenger resins, a wide array of derivatives could be produced in high yield and purity. durham.ac.uk
Table 1: Proposed Flow Chemistry Parameters for Derivatization
| Parameter | Proposed Value/Condition | Rationale |
|---|---|---|
| Reactants | This compound, Nucleophile (e.g., primary amine) | To generate a diverse library of derivatives. |
| Solvent | Acetonitrile (B52724), THF | Good solubility for reactants and compatibility with flow systems. durham.ac.uk |
| Flow Rate | 0.1 - 1.0 mL/min | Allows for variable residence times to optimize reaction completion. |
| Temperature | 60 - 120 °C | To accelerate substitution reactions. |
| Reactor | Heated coil reactor (e.g., 10 mL Hastelloy) | Provides excellent heat transfer and control. acs.org |
| Purification | In-line scavenger resin cartridge | To remove excess reagents and by-products, simplifying workup. durham.ac.uk |
This automated approach would accelerate the discovery of novel oxazole (B20620) derivatives with potential applications in pharmaceuticals and materials science, areas where substituted oxazoles have already shown significant promise. semanticscholar.orgnih.gov
Exploration of Unconventional Activation Methods (e.g., photoredox, electrochemistry)
Modern synthetic chemistry has increasingly turned to photoredox and electrochemical methods to achieve transformations under mild conditions that are often difficult to accomplish with traditional thermal methods. acs.orgnih.gov These techniques offer unique reactivity pathways, often proceeding through radical intermediates, and could unlock novel functionalizations of this compound.
Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for C-H functionalization. acs.orgnih.gov While direct C-H arylation has been demonstrated for various azoles, including oxazoles, using dual copper/photoredox catalysis, this has not been applied to this compound. nih.gov Future research could explore the C-H functionalization at the C5 position of the oxazole ring. Furthermore, the chloromethyl group itself could be a substrate for photoredox-mediated transformations, such as dehalogenation or coupling with other radical species. Photocatalytic methods have been used to generate polysubstituted oxazoles through C-H oxidation and cyclization, suggesting the oxazole core is stable under these conditions. researchgate.netresearcher.life
Electrochemistry: Electrochemical synthesis offers a green and sustainable alternative to traditional synthesis, avoiding the need for chemical oxidants or reductants. organic-chemistry.orgrsc.org Electrochemical methods have been successfully developed for the synthesis of polysubstituted oxazoles from ketones and acetonitrile or from carboxylic acids. researchgate.netacs.org These precedents suggest that the oxazole core is electrochemically stable. Future work could focus on the electrochemical reduction of the chloromethyl group to initiate coupling reactions or the oxidative functionalization of the oxazole ring. An electrochemical approach could provide a highly controlled and environmentally friendly route to novel derivatives. researchgate.net
Table 2: Potential Unconventional Activation Strategies
| Method | Target Site | Potential Transformation | Rationale & Precedent |
|---|---|---|---|
| Photoredox Catalysis | C5-H of oxazole ring | C-H Arylation/Alkylation | Precedent exists for C-H arylation of various azoles. nih.gov |
| Photoredox Catalysis | -CH₂Cl group | Reductive coupling with alkenes/alkynes | Alkyl halides are common precursors for radical generation in photoredox catalysis. nih.gov |
| Electrochemistry | -CH₂Cl group | Reductive dimerization or cross-coupling | Electrochemical reduction of alkyl halides is a well-established process. |
| Electrochemistry | Oxazole Ring | Oxidative C-H functionalization | Electrochemical methods offer unique selectivity in C-H activation. |
Sustainable and Biocatalytic Approaches to Functionalization
The demand for greener and more sustainable chemical processes is a major driver of modern research. Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions.
Enzymatic Halogenation/Dehalogenation: The chloromethyl group of this compound is a synthetic handle that may also be addressed by enzymatic means. Halogenases are enzymes that can selectively install or remove halogen atoms. researchgate.netnih.gov Flavin-dependent halogenases (FDHs), for example, catalyze selective halogenation of electron-rich aromatic compounds. researchgate.netchemrxiv.org While typically used for halogenation, exploring the reverse reaction—enzymatic dehalogenation or substitution—could be a novel research avenue. A dehalogenase could convert the chloromethyl group to a hydroxymethyl group under exceptionally mild conditions, providing a green route to a new class of derivatives.
Other Enzymatic Transformations: The ester group at the C4 position is a clear target for enzymatic hydrolysis by lipases or esterases. This would provide the corresponding carboxylic acid, which could be used in subsequent amide coupling reactions. Furthermore, some enzymes are known to catalyze the formation of thiazole (B1198619) and oxazole rings in natural product biosynthesis, indicating that the oxazole core is compatible with biological systems. nih.gov This opens the door to using whole-cell biocatalysts or isolated enzymes for selective modifications of the molecule that would be challenging to achieve with traditional chemical methods.
Future research should focus on screening enzyme libraries (e.g., dehalogenases, hydrolases, oxidoreductases) for activity towards this compound. Identifying enzymes capable of selectively transforming the chloromethyl or ester moieties would provide highly sustainable and selective synthetic routes. mdpi.com
Expansion into Novel Areas of Material or Supramolecular Chemistry
The rigid, planar structure and the presence of heteroatoms make oxazole derivatives interesting building blocks for materials and supramolecular chemistry. chemrxiv.org this compound could serve as a monomer or a functional building block for creating larger, more complex architectures.
Polymer Chemistry: The chloromethyl group is a well-known functional handle for polymer modification. For instance, it could be used to graft the oxazole moiety onto existing polymer backbones via substitution reactions. Alternatively, after conversion of the chloromethyl group to a polymerizable group (e.g., a vinyl or acrylate (B77674) group), the molecule could be used as a monomer for the synthesis of novel oxazole-containing polymers. Such polymers could have interesting optical or electronic properties, or could be used as ligands for metal catalysts. mdpi.com
Supramolecular Chemistry: The oxazole ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding and metal coordination. By elaborating the structure—for example, by converting the chloromethyl group into a larger aromatic system or another hydrogen-bonding motif—molecules could be designed that self-assemble into well-defined supramolecular structures. These structures could find applications in sensing, catalysis, or as functional organic materials. The incorporation of ethynyl (B1212043) oxazoles into larger structures via "click chemistry" highlights the utility of functionalized oxazoles as versatile building blocks in this field. chemrxiv.org
Research in this area would involve designing and synthesizing derivatives of this compound tailored for specific applications in materials or supramolecular chemistry and subsequently studying their physical and chemical properties.
Q & A
Basic Questions
Q. What are the primary synthetic routes for ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Two common approaches include:
- Cross-coupling : Reacting a bromo- or chloro-substituted oxazole precursor (e.g., ethyl 2-bromo-1,3-oxazole-4-carboxylate) with chloromethylating agents, often using palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings. Yields (~87%) depend on ligand choice, solvent (THF or DMF), and temperature (60–80°C) .
- Direct functionalization : Introducing the chloromethyl group via nucleophilic substitution on pre-formed oxazole derivatives, using reagents like chloromethyl chloride in the presence of a base (e.g., K₂CO₃). Solvent polarity and reaction time critically affect efficiency .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize quenching times and minimize byproducts.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the oxazole ring (δ ~8.2 ppm for H-5) and chloromethyl group (δ ~4.5 ppm for -CH₂Cl). DEPT-135 helps assign quaternary carbons .
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClNO₃⁺: calc. 204.0095, observed 204.0092) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereoelectronic properties, especially if polymorphism is suspected .
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : For cross-coupling, test Pd(OAc)₂ with XPhos ligands to enhance turnover. Degas solvents to prevent catalyst poisoning .
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc) or recrystallization (ethanol/water) to isolate pure product .
Advanced Research Questions
Q. What strategies improve the regioselectivity of functionalizing the chloromethyl group in further derivatizations?
- Methodological Answer :
- Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF) with KI to enhance leaving-group displacement. For example, substituting -CH₂Cl with -CH₂NH₂ requires NH₃/EtOH at 60°C .
- Protection/Deprotection : Temporarily protect the oxazole carboxylate (e.g., as a tert-butyl ester) to avoid side reactions during chloromethyl group modification .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for chloromethyl substitution, focusing on charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzyme active sites) using AutoDock Vina, prioritizing compounds with low ΔG values .
Q. What experimental and analytical approaches resolve contradictions in reported reaction outcomes (e.g., divergent yields)?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature) and identify critical factors. For example, a 2³ factorial design can optimize Pd catalyst, ligand, and solvent .
- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation and detect side reactions (e.g., hydrolysis of the chloromethyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
